molecular formula C7H15NO5 B12667922 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate CAS No. 93859-57-5

2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate

Cat. No.: B12667922
CAS No.: 93859-57-5
M. Wt: 193.20 g/mol
InChI Key: XVBWAFBKCBZQHU-UHFFFAOYSA-N
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Description

2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate is an organic compound with a complex structure that includes both methoxyethyl and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate typically involves the reaction of methoxyethyl derivatives with carbamate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethanol with formaldehyde and a carbamate source, such as urea or ammonium carbamate, under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A related compound with similar functional groups but different reactivity and applications.

    2-Methoxyethyl acetate: Another similar compound used as a solvent and in various industrial applications.

Uniqueness

2-Methoxyethyl (hydroxymethyl)(methoxymethyl)-carbamate is unique due to its combination of methoxyethyl and carbamate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important subject of study for scientists and researchers.

Properties

CAS No.

93859-57-5

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

2-methoxyethyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate

InChI

InChI=1S/C7H15NO5/c1-11-3-4-13-7(10)8(5-9)6-12-2/h9H,3-6H2,1-2H3

InChI Key

XVBWAFBKCBZQHU-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)N(CO)COC

Origin of Product

United States

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